Losulazine

概要

説明

ロスラジンは、経口摂取可能な末梢交感神経系降圧剤です。 血液脳関門によって保護された脳領域におけるドーパミンおよびノルエピネフリンの比較的穏やかで一過性の枯渇を引き起こします 。 この化合物は主に研究目的で使用され、ヒトまたは動物の治療目的で使用されることを意図していません 。

準備方法

ロスラジンは、さまざまな方法で合成できます。一般的な方法の1つは、ロスラジンインターカレーテッドマグネシウムアルミニウム層状複水酸化物のナノハイブリッドの調製です。 これは、イオン交換または共沈殿法によって達成されます 。 別の方法には、擬似乳化溶媒拡散法を使用したロスラジン負荷マイクロスポンジの製剤が含まれます 。これらのマイクロスポンジは、安定性を高め、薬物量を減らすように設計されています。

化学反応の分析

ロスラジンは、次のようないくつかの種類の化学反応を受けます。

酸化: この反応は、ロスラジンからの電子の損失を含み、多くの場合、酸化剤によって促進されます。

還元: 通常、還元剤を使用して、電子の獲得。

置換: ロスラジン中の1つの官能基を別の官能基に置き換えることで、多くの場合、特定の試薬と条件を使用します。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応の触媒などがあります。形成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

4. 科学研究アプリケーション

ロスラジンには、いくつかの科学研究アプリケーションがあります。

化学: 末梢交感神経系降圧剤とその神経伝達物質レベルへの影響に関する研究に使用されます。

生物学: 血液脳関門によって保護された脳領域におけるドーパミンおよびノルエピネフリン枯渇への影響について調査されています.

医学: 神経伝達物質の不均衡に関連する状態における潜在的な治療効果について研究されています。

科学的研究の応用

Losulazine has several scientific research applications:

Chemistry: Used in the study of peripheral sympathetic antihypertensive compounds and their effects on neurotransmitter levels.

Medicine: Studied for its potential therapeutic effects in conditions related to neurotransmitter imbalances.

Industry: Utilized in the development of novel drug delivery systems, such as microsponges and nanohybrids

作用機序

ロスラジンは、血液脳関門によって保護された脳領域におけるドーパミンおよびノルエピネフリンの一過性の枯渇を引き起こすことで効果を発揮します 。この枯渇は、これらの神経伝達物質の合成と放出に関与する特定の酵素の阻害によって媒介されます。この化合物の作用は主に末梢であり、中枢神経系外の交感神経系に影響を与えます。

6. 類似の化合物との比較

ロスラジンは、ドーパミンおよびノルエピネフリンの穏やかで一過性の枯渇を引き起こす能力において独特です。類似の化合物には次のようなものがあります。

ブロモクリプチン: 研究において血清プロラクチンを抑制し、発情周期を正常化するドーパミン受容体アゴニスト.

ロスラジンの独自性は、末梢交感神経系神経伝達物質に対するその特定の作用であり、この分野の研究のための貴重なツールとなっています。

類似化合物との比較

Losulazine is unique in its ability to cause modest, transient depletion of dopamine and norepinephrine. Similar compounds include:

Bromocriptine: A dopamine receptor agonist used to suppress serum prolactin and normalize estrous cycles in research studies.

This compound’s uniqueness lies in its specific action on peripheral sympathetic neurotransmitters, making it a valuable tool for research in this area.

特性

CAS番号 |

72141-57-2 |

|---|---|

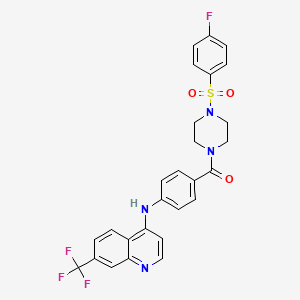

分子式 |

C27H22F4N4O3S |

分子量 |

558.5 g/mol |

IUPAC名 |

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone |

InChI |

InChI=1S/C27H22F4N4O3S/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25/h1-12,17H,13-16H2,(H,32,33) |

InChIキー |

SYJKIRZBDWNJSB-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F |

正規SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Losulazine; Losulazina; Losulazinum; |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。